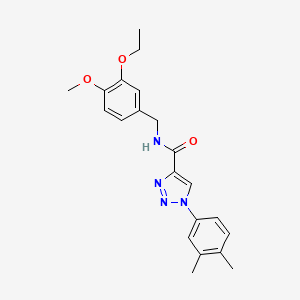
1-(3,4-dimethylphenyl)-N-(3-ethoxy-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-N-(3-ethoxy-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,4-Dimethylphenyl)-N-(3-ethoxy-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the dimethylphenyl group and the ethoxy and methoxy substituents enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Research has demonstrated that compounds containing the triazole moiety exhibit promising anticancer properties. A study indicated that similar triazole derivatives showed significant inhibition of tumor cell proliferation. For instance, triazole tethered compounds exhibited IC50 values ranging from 1.95 to 4.24 µM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Enzyme Inhibition
Enzymatic assays have revealed that triazole-containing compounds can act as inhibitors for key enzymes involved in cancer progression and neurodegenerative diseases. For example:
- Acetylcholinesterase (AChE) Inhibition : Compounds structurally related to the target showed AChE inhibitory activity with IC50 values as low as 0.23 µM .
- Butyrylcholinesterase (BuChE) Inhibition : Selective BuChE inhibitors were identified with promising selectivity indices, indicating potential for treating Alzheimer's disease .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Certain triazole hybrids demonstrated notable activity against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting their potential use in treating infections .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymes : The binding affinity to AChE and BuChE suggests a competitive inhibition mechanism that may enhance neurotransmitter levels in synaptic clefts.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies illustrate the efficacy of triazole derivatives:
- Study on Anticancer Efficacy : A series of synthesized triazole derivatives were tested against various cancer cell lines, revealing that modifications in substituents significantly influenced their cytotoxicity profiles.
- Neuroprotective Effects : Research highlighted a derivative exhibiting neuroprotective effects in animal models of Alzheimer’s disease by improving cognitive function and reducing amyloid plaque formation.
Data Summary
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-5-28-20-11-16(7-9-19(20)27-4)12-22-21(26)18-13-25(24-23-18)17-8-6-14(2)15(3)10-17/h6-11,13H,5,12H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWHBPHFQMECSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=C(C=C3)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














